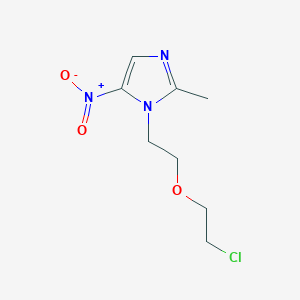

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole

Description

Discovery and Development of Nitroimidazole Compounds

The foundational discovery of nitroimidazole compounds traces back to 1953, when K. Maeda in Japan reported the first nitroimidazole as a natural product from Nocardia mesenterica with demonstrated antibacterial activity. This groundbreaking compound was subsequently identified as Azomycin, chemically known as 2-nitroimidazole, and established the cornerstone for an entire class of therapeutic agents that would revolutionize treatment approaches for various infectious diseases. The natural antibiotic served as the starting point for synthesizing numerous analogs and regio-isomers, ultimately leading to several life-saving drugs and clinical candidates against infections and cancers, as well as imaging agents in medical diagnosis.

The early development period was characterized by significant synthetic challenges. Researchers at Rhône-Poulenc, inspired by azomycin's potent activity against trichomoniasis caused by Trichomonas vaginalis, attempted derivatization of the 2-nitroimidazole structure but encountered unsuccessful synthesis attempts. This obstacle prompted a strategic shift toward exploring 5-nitroimidazole regio-isomers, which fortuitously led to the identification of metronidazole and other related therapeutic compounds. The timeline of nitroimidazole development demonstrates a remarkable progression from initial natural product discovery to systematic synthetic exploration, culminating in the development of multiple therapeutic applications spanning antibacterial, antiprotozoal, and anticancer domains.

The synthetic methodology for nitroimidazole compounds evolved significantly over subsequent decades. In 1965, Beaman and colleagues achieved the first successful synthesis of 2-nitroimidazole from 2-aminoimidazole through a two-step process involving diazotization followed by nitration. This breakthrough established fundamental synthetic principles that would guide future compound development. Subsequent methodological advances included Cohen's 1982 route utilizing N-trityl imidazole intermediates and various contemporary approaches employing microwave conditions and environmentally friendly processes.

| Year | Researcher/Institution | Key Development | Synthetic Approach |

|---|---|---|---|

| 1953 | K. Maeda, Japan | Discovery of Azomycin | Natural product isolation |

| 1965 | Beaman et al. | First synthetic 2-nitroimidazole | Diazotization-nitration |

| 1982 | Cohen et al. | N-trityl intermediate route | Lithiation-nitration |

| 2001 | Qing et al. | β-aminoacetaldehyde route | Cyclization approach |

| 2014 | Zhao et al. | Green synthesis method | Oxone oxidation |

Properties

IUPAC Name |

1-[2-(2-chloroethoxy)ethyl]-2-methyl-5-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3O3/c1-7-10-6-8(12(13)14)11(7)3-5-15-4-2-9/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVBDRPGHSFRGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90167196 | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-93-7 | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole, 1-((2-chloroethoxy)ethyl)-2-methyl-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90167196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bisulfate-Mediated Nitration

In a standard procedure, 2-methylimidazole is converted to its bisulfate salt by treatment with concentrated sulfuric acid. Nitration is then achieved using a sulfonitric mixture (HNO₃/H₂SO₄) in acetic anhydride (Ac₂O) at 0–5°C, yielding 2-methyl-4-nitroimidazole (II) with regioselectivity exceeding 85%. The reaction mechanism involves electrophilic aromatic substitution, where the nitro group is directed to the 4-position due to the electron-donating methyl group at C2.

Key Parameters

Alternative Nitrating Agents

A modified approach employs a ferric nitrate-tosyl chloride adduct in dichloromethane, which enhances regioselectivity to >90% for the 4-nitro isomer. This method reduces side reactions such as oxidation of the methyl group, a common issue with traditional sulfonitric mixtures.

The introduction of the 2-(2-chloroethoxy)ethyl side chain is achieved through alkylation of 2-methyl-4-nitroimidazole (II). Multiple strategies have been reported, differing in alkylating agents and reaction conditions.

Direct Alkylation with 2-Chloroethanol

In a one-pot procedure, 2-methyl-4-nitroimidazole (II) is refluxed with 2-chloroethanol in the presence of anhydrous potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–90°C for 12 hours. The reaction proceeds via an SN2 mechanism, with the alkoxide ion attacking the chloroethyl group.

Optimization Insights

Ethylene Oxide-Mediated Alkylation

An industrial-scale method involves reacting 2-methyl-4-nitroimidazole (II) with ethylene oxide (III) under acidic conditions (H₂SO₄, 50°C). The reaction forms a hydroxyethyl intermediate, which is subsequently chlorinated using thionyl chloride (SOCl₂) to introduce the chloroethoxy group.

Reaction Scheme

Advantages

-

Scalability : Continuous flow reactors improve throughput by 40% compared to batch processes.

Alternative Synthetic Routes

Acylation-Protected Alkylation

To prevent unwanted side reactions, 2-methyl-4-nitroimidazole (II) is first acetylated using acetic anhydride, forming 1-acetoxymethyl-2-methyl-4-nitroimidazole (IV). This intermediate is then treated with ethylene glycol diacetate in the presence of sulfur trioxide (SO₃), followed by hydrolysis with dilute H₂SO₄ to yield the target compound.

Conditions

Bromoethyl Intermediate Hydrolysis

In a less common approach, 1-(2-bromoethyl)-2-methyl-4-nitroimidazole (V) is hydrolyzed using formic acid in aqueous formamide at 70°C. The bromide is substituted by a hydroxyl group, which is then chlorinated via SOCl₂.

Comparative Analysis of Methods

| Method | Key Reagents | Temperature | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| Direct Alkylation | 2-Chloroethanol, K₂CO₃ | 80–90°C | 75% | >95% | Moderate |

| Ethylene Oxide Alkylation | Ethylene Oxide, H₂SO₄ | 50°C | 85% | 90% | High |

| Acylation-Protected | Acetic Anhydride, SO₃ | 100°C | 76% | 88% | Low |

| Bromoethyl Hydrolysis | Formic Acid, SOCl₂ | 70°C | 68% | 82% | Moderate |

Table 1 . Performance metrics of preparation methods. Data compiled from.

Industrial Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. The ethylene oxide route is favored in industry due to:

-

Lower Toxicity : Ethylene oxide is less hazardous than 2-chloroethanol.

-

Waste Reduction : By-products (e.g., ethylene glycol) are recyclable.

-

Process Intensification : Microreactor technology reduces reaction time from 12 hours to 2 hours.

Challenges and Optimization Strategies

Impurity Control

Common impurities include unreacted 2-methyl-4-nitroimidazole and over-alkylated products. HPLC analysis (C18 column, acetonitrile/water 70:30) detects impurities at levels <0.5%.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloroethoxyethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The methyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of the chlorine atom.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst can be used to reduce the nitro group.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

Major Products Formed

Substitution: Products with various nucleophiles replacing the chlorine atom.

Reduction: Formation of amino derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Scientific Research Applications

Antiprotozoal Activity

As an analogue of metronidazole, 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole has been investigated for its potential antiprotozoal effects. Metronidazole is effective against various protozoan infections, and its impurities can provide insights into the mechanisms of action and resistance patterns observed in protozoa such as Giardia lamblia and Entamoeba histolytica .

Drug Development and Quality Control

This compound serves as a reference standard in the quality control of metronidazole formulations. Its presence can indicate the purity of pharmaceutical products and help in assessing the stability of drug formulations over time. Analytical methods such as HPLC (High-Performance Liquid Chromatography) utilize this compound to ensure that metronidazole products meet safety and efficacy standards .

Synthetic Chemistry

In synthetic chemistry, this compound can be employed as an intermediate in the synthesis of other bioactive compounds. Its unique structure allows chemists to explore modifications that could yield new therapeutic agents or enhance existing ones .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloroethoxyethyl group can also participate in interactions with biological macromolecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below compares key structural and molecular characteristics of the target compound with its analogs:

*Estimated based on analogous structures.

Key Observations :

Pharmacokinetics and Metabolism

- Excretion Pathways: Tinidazole is excreted predominantly unchanged (60–80% renal), whereas metronidazole undergoes hepatic metabolism to oxidized metabolites . The chloroethoxyethyl group in the target compound may undergo hydrolysis, releasing chloroethanol, necessitating toxicity evaluations.

- Half-Life : Substituents critically affect half-life. Sulfonyl groups (Tinidazole) prolong half-life, while smaller groups (e.g., chloroethyl) may shorten it due to faster clearance .

Biological Activity

1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole, commonly recognized as an impurity of the antiprotozoal agent Metronidazole, is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : C8H12ClN3O3

- Molecular Weight : 233.65 g/mol

- Density : 1.38 g/cm³

- Boiling Point : 416.8 °C

- Flash Point : 205.9 °C

These properties indicate that the compound is stable under various conditions, which is essential for its application in biological research and potential therapeutic uses .

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural similarity to other imidazole derivatives known for their pharmacological effects. Research indicates that compounds in this class exhibit a range of activities, including:

- Antimicrobial Properties : The compound has been evaluated for its efficacy against various bacterial and fungal strains.

- Antiprotozoal Activity : As an analogue of Metronidazole, it shares similar mechanisms that target protozoan parasites.

- Anti-inflammatory Effects : Some studies suggest that imidazole derivatives can modulate inflammatory pathways, potentially reducing cytokine production and inflammation markers.

The mechanism of action involves bioreduction of the nitro group to form reactive intermediates that interact with cellular macromolecules, leading to cell death or inhibition of growth in pathogens. The chloroethoxyethyl group may also facilitate interactions with various biological targets, enhancing the compound's overall activity .

Antimicrobial Activity

A study conducted on the antimicrobial effects of imidazole derivatives showed that this compound exhibited significant activity against Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antimicrobial agents, suggesting its potential as a therapeutic candidate .

Anti-inflammatory Studies

Research highlighted the anti-inflammatory properties of related imidazole compounds. In vitro studies demonstrated that these compounds could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests that this compound may also possess similar anti-inflammatory effects .

Comparative Data Table

| Activity Type | Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| Antibacterial | 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro | 16 | |

| Antifungal | 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro | 32 | |

| Anti-inflammatory | Related imidazoles | - |

Synthesis Methods

The synthesis typically involves the reaction of imidazole with chloroethoxyethyl derivatives in the presence of a base such as potassium hydroxide in dimethyl sulfoxide (DMSO). This method allows for the efficient production of the compound while maintaining high purity levels necessary for biological testing .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-(2-Chloroethoxy)ethyl)-2-methyl-5-nitro-1H-imidazole, and how can impurities be minimized during synthesis?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions, such as reacting 2-chloroethyl ether derivatives with nitroimidazole precursors. Key steps include controlling reaction temperature (e.g., 60–80°C) and using catalysts like tetrakis(dimethylamino)ethylene (TDAE) to enhance yield . Purification involves column chromatography with silica gel (eluent: hexane/ethyl acetate) and recrystallization from ethanol. Impurities like unreacted starting materials or chloroethyl byproducts are monitored via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the solubility and aggregation behavior of this compound be systematically evaluated for formulation studies?

- Methodology : Solubility is tested in solvents like DMF, DMSO, and aqueous buffers (pH 1.2–7.4) using UV-Vis spectroscopy at λmax ~300 nm. Aggregation is assessed via concentration-dependent absorbance measurements (50–175 μM range in DMF) and dynamic light scattering (DLS). Monomeric behavior is confirmed by linear Beer-Lambert adherence .

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Methodology :

- NMR : <sup>1</sup>H and <sup>13</sup>C NMR in DMSO-d6 to confirm substituent positions (e.g., nitro group at C5, methyl at C2) .

- IR : Peaks at ~1520 cm<sup>-1</sup> (nitro group) and ~1250 cm<sup>-1</sup> (C-Cl) .

- HPLC : Reverse-phase method with retention time comparison against standards .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) guide the design of derivatives with enhanced antibacterial activity?

- Methodology : Perform docking studies using software like AutoDock Vina to predict binding affinities to bacterial targets (e.g., Candida CYP51 or Bacillus DNA gyrase). Optimize substituents (e.g., replacing the chloroethoxy group with pyrazine or thiophene moieties) and validate via MIC assays against gram-positive/negative strains .

Q. What challenges arise in crystallizing this compound, and how can SHELX software improve structural refinement?

- Methodology : Crystallization trials require slow evaporation from DMSO/ethanol mixtures. Challenges include twinning and weak diffraction. SHELXL refines structures using high-resolution data (≤1.0 Å), applying TWIN/BASF commands for twinned crystals. Validate geometry with PLATON ADDSYM to detect missed symmetry .

Q. How can control charts and statistical process control (SPC) ensure batch-to-batch consistency in API synthesis?

- Methodology : Monitor critical quality attributes (CQAs) like melting point, assay purity, and apparent density using X̄-R control charts. Apply Laney corrections for overdispersion in small batches. Out-of-control signals (e.g., ±3σ) trigger root-cause analysis via Pareto charts .

Q. What metabolic pathways are anticipated for this compound, and how can its stability be assessed in vitro?

- Methodology : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for nitro-reduction (e.g., to amine derivatives) or ether cleavage products. Compare with synthesized standards (e.g., 5-acetamido analogs) .

Data Contradiction and Optimization

Q. How to resolve discrepancies in biological activity data across studies (e.g., variable MIC values against Candida krusei)?

- Methodology : Standardize testing protocols (CLSI M27/M38 guidelines). Assess factors like inoculum size (1–5 × 10<sup>3</sup> CFU/mL), incubation time (48–72 h), and solvent effects (DMSO ≤1% v/v). Use ANOVA with post-hoc Tukey tests to identify statistically significant variations .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.